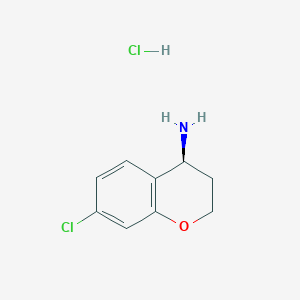
2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide is a synthetic organic compound known for its multifaceted applications in scientific research and industry. The compound's complex structure features functional groups that make it valuable for various chemical reactions and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide typically involves multiple steps:
Preparation of the Nicotinamide Backbone: : The synthesis begins with the nicotinamide structure, which forms the core of the compound.
Functional Group Additions: : The various functional groups, including the methylthio and 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl groups, are introduced through a series of organic reactions.
Reaction Conditions: : These steps involve specific catalysts, temperature conditions, and solvents to ensure the desired product is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in batch reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste. Methods such as continuous flow reactors might also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, resulting in sulfoxides or sulfones.
Reduction: : Reduction reactions may target the oxo group, leading to the formation of alcohols.
Substitution: : Various substitution reactions can be facilitated by the presence of electrophilic or nucleophilic sites within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions under suitable conditions like acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reactants and conditions employed. Oxidation typically produces sulfoxides or sulfones, while reduction yields alcohol derivatives. Substitution reactions lead to a variety of functionalized nicotinamide derivatives.
科学的研究の応用
2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide finds extensive use in multiple fields:
Chemistry: : As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or as a ligand for receptor studies.
Medicine: : Examined for therapeutic potential, including anti-inflammatory, anticancer, or antiviral properties.
Industry: : Utilized in the manufacture of specialized materials or chemicals due to its unique functional groups.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The trifluoroethyl group, for example, enhances binding affinity and selectivity to particular enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interactions with nucleic acids, depending on the application context.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other compounds with similar functional groups, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide stands out due to the presence of the trifluoroethyl group, which imparts unique chemical and biological properties.
List of Similar Compounds
2-(methylthio)-N-(4-(2-oxo-2-aminoethyl)phenyl)nicotinamide
2-(ethylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
2-(methylthio)-N-(4-(2-hydroxy-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
Each of these compounds shares some structural similarities but differs in specific functional groups, resulting in variations in their chemical behavior and applications.
特性
IUPAC Name |
2-methylsulfanyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-26-16-13(3-2-8-21-16)15(25)23-12-6-4-11(5-7-12)9-14(24)22-10-17(18,19)20/h2-8H,9-10H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXGLWIFKMCEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(6-{[(3-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide](/img/structure/B2961773.png)
![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)


![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)


![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
![6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961787.png)
![ethyl 5-phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate](/img/structure/B2961788.png)
![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)


![N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961794.png)
